molecular formula C6H5F4N3 B11900364 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 117482-31-2

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11900364
CAS No.: 117482-31-2
M. Wt: 195.12 g/mol
InChI Key: DWWYIAWWTLQKHR-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

117482-31-2

Molecular Formula

C6H5F4N3

Molecular Weight

195.12 g/mol

IUPAC Name

5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C6H5F4N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)

InChI Key

DWWYIAWWTLQKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)F

Origin of Product

United States

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